molecular formula C4H6IN3S2 B13875590 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13875590
M. Wt: 287.2 g/mol
InChI Key: XIAKICHQSJOHRT-UHFFFAOYSA-N
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Description

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound containing sulfur, nitrogen, and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of N-methyl-1,3,4-thiadiazol-2-amine with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to form corresponding thiols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted thiadiazoles depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include thiols and amines.

Scientific Research Applications

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes involving sulfur and nitrogen atoms.

Mechanism of Action

The mechanism of action of 5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved include oxidative stress, apoptosis, and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-(chloromethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
  • 5-(bromomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine
  • 5-(methylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its chloro, bromo, and methyl analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its potential as a radiolabeling agent for imaging studies.

Properties

Molecular Formula

C4H6IN3S2

Molecular Weight

287.2 g/mol

IUPAC Name

5-(iodomethylsulfanyl)-N-methyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H6IN3S2/c1-6-3-7-8-4(10-3)9-2-5/h2H2,1H3,(H,6,7)

InChI Key

XIAKICHQSJOHRT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(S1)SCI

Origin of Product

United States

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